molecular formula C17H26O10 B1639002 Adoxoside

Adoxoside

Cat. No. B1639002
M. Wt: 390.4 g/mol
InChI Key: MAHXAEHBKGBEBY-OBFZKGLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adoxoside is a natural product found in Orthocarpus imbricatus, Penstemon secundiflorus, and other organisms with data available.

Scientific Research Applications

Protein Methylation Analysis

Adoxoside, or Adenosine dialdehyde (AdOx), is utilized in cell culture as an indirect methyltransferase inhibitor. It's commonly used for accumulating methyl-accepting proteins in hypomethylated states, which is essential for in vitro protein methylation analyses. This functionality of AdOx was demonstrated in a study involving HeLa cells, where it proved effective in combination with a translation inhibitor, cycloheximide, for accumulating methyl-accepting proteins (Chen et al., 2004).

Neuropharmacology

In the field of neuropharmacology, adenosine (AD), closely related to this compound, has been studied for its effects on the hippocampus. A study demonstrated that both topical and iontophoretic application of adenosine in rat hippocampal slices caused significant changes in neuron membrane potential and synaptic potentials, indicating a critical role in neuropharmacology and potentially in treatments of neurological disorders (Segal, 1982).

Cardiovascular Research

Adenosine, a metabolite of this compound, plays an important biological and physiological role in the cardiovascular system. It has been recognized for its coronary vasodilator and antiarrhythmic properties. Research has indicated that adenosine functions as a regulator of coronary blood flow, highlighting its importance in cardiology and potential therapeutic applications (Mubagwa et al., 1996).

Cancer Research

This compound has been studied for its effects on cancer cell invasion. A study revealed that adenosine dialdehyde can suppress MMP-9-mediated invasion of cancer cells by blocking the Ras/Raf-1/ERK/AP-1 signaling pathway. This indicates its potential role in cancer therapy, particularly in preventing the invasion and spread of cancer cells (Kim et al., 2013).

properties

Molecular Formula

C17H26O10

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3/t7-,8-,10-,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

MAHXAEHBKGBEBY-OBFZKGLGSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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